EAAT Transporter Profile: 4-Butyl Substitution Confers Inhibitory Activity Across EAAT1-3, Differentiating it from the 4-Methyl Analogue
In a study of nine L-2,4-syn-4-alkylglutamic acid analogues (1a-i) evaluated in the FLIPR membrane potential (FMP) assay, the pharmacological profile at human EAAT1-3 transporters changed markedly with 4-alkyl chain length [1]. The 4-methyl analogue (1a) was an EAAT1 substrate and an inhibitor at EAAT2 and EAAT3 [1]. In contrast, the 4-ethyl analogue (1b) and compounds with larger hydrophobic substituents, including the 4-butyl analogue (1d), were found to be inhibitors at all three EAAT subtypes [1]. This class-level inference indicates that (4S)-4-butyl-L-glutamic acid functions as a pan-EAAT inhibitor, a property that is quantitatively distinct from the mixed substrate/inhibitor profile of the 4-methyl analogue.
| Evidence Dimension | EAAT1-3 Transporter Functional Profile |
|---|---|
| Target Compound Data | Inhibitor at EAAT1, EAAT2, and EAAT3 (inferred from SAR for 4-alkyl series) |
| Comparator Or Baseline | 4-Methyl analogue (1a): EAAT1 substrate; EAAT2 and EAAT3 inhibitor |
| Quantified Difference | Functional switch from mixed substrate/inhibitor (4-methyl) to pan-inhibitor (4-ethyl and larger alkyls including 4-butyl) |
| Conditions | FLIPR membrane potential (FMP) assay in mammalian cells expressing human EAAT1-3 |
Why This Matters
This functional divergence dictates whether a compound will be transported into cells (altering glutamate homeostasis) or solely block uptake, a critical factor for experimental design in studies of excitotoxicity or transporter pharmacology.
- [1] Alaux, S., Kusk, M., Sagot, E., Bolte, J., Jensen, A. A., Bräuner-Osborne, H., Gefflaut, T., & Bunch, L. (2005). Chemoenzymatic synthesis of a series of 4-substituted glutamate analogues and pharmacological characterization at human glutamate transporters subtypes 1-3. Journal of Medicinal Chemistry, 48(25), 7980-7992. View Source
